molecular formula C19H20FNO5S B444788 3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B444788
M. Wt: 393.4g/mol
InChI Key: IAHHESVBNPKBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that includes a fluorophenyl group, a thienyl group, and a butanoic acid moiety.

Preparation Methods

The synthesis of 3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain enzymes and receptors, while the thienyl group can participate in π-π interactions. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID include:

    4-{[4-(4-Fluorophenyl)-5-methyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid: This compound differs by having a methoxycarbonyl group instead of a propoxycarbonyl group, which can affect its reactivity and binding properties.

    4-{[4-(4-Fluorophenyl)-5-methyl-3-(ethoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid: The ethoxycarbonyl group in this compound provides different steric and electronic effects compared to the propoxycarbonyl group.

    4-{[4-(4-Fluorophenyl)-5-methyl-3-(butoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid: This compound has a butoxycarbonyl group, which can influence its solubility and interaction with biological targets.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.

Properties

Molecular Formula

C19H20FNO5S

Molecular Weight

393.4g/mol

IUPAC Name

4-[[4-(4-fluorophenyl)-5-methyl-3-propoxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C19H20FNO5S/c1-3-10-26-19(25)17-16(12-4-6-13(20)7-5-12)11(2)27-18(17)21-14(22)8-9-15(23)24/h4-7H,3,8-10H2,1-2H3,(H,21,22)(H,23,24)

InChI Key

IAHHESVBNPKBPA-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)CCC(=O)O

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)CCC(=O)O

Origin of Product

United States

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